3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic Acid is an organic compound characterized by its unique molecular structure, which includes a tetrahydronaphthalene moiety attached to a propanoic acid group. This compound is of interest in various fields, including organic chemistry and medicinal research, due to its potential biological activities and applications in synthetic chemistry.
The synthesis of 3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic Acid can be achieved through several methods:
The molecular structure of 3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic Acid features a propanoic acid moiety attached to a tetrahydronaphthalene ring system. This configuration contributes to its chemical reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 204.26 g/mol |
IUPAC Name | 3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid |
InChI | InChI=1S/C13H16O2/c14-13(15)9-8-11... |
InChI Key | FVUQSSILGMUFTL-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C2=CC=CC=C2C1)CCC(=O)O |
3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic Acid can participate in various chemical reactions:
The compound exhibits typical characteristics associated with organic acids:
Key chemical properties include:
3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic Acid has various applications:
This compound's unique structure and reactivity make it valuable across multiple scientific disciplines. Further research may reveal additional applications and mechanisms that enhance its utility in both academic and industrial settings.
CAS No.: 125-66-6
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.: 24622-61-5
CAS No.:
CAS No.: